Lithium triisopropyl 2-(4-methylpyridyl)borate

Organoboron Reagent Stability Protodeboronation Suzuki-Miyaura Coupling

2-Heteroaryl boronic acids are notoriously prone to rapid protodeboronation, causing irreproducible yields in Suzuki-Miyaura cross-coupling. This lithium triisopropyl 2-(4-methylpyridyl)borate solves that challenge as a shelf-stable, isolable, and characterizable salt. It is engineered for the efficient construction of 4-methyl-2-pyridyl-containing biaryl pharmacophores. - Resists protodeboronation under standard Suzuki-Miyaura conditions, unlike unstable 2-pyridylboronic acids. - Enables one-pot lithiation-borylation-Suzuki sequences, reducing time, material, and labor costs. - Delivers consistent reactivity upon benchtop storage at room temperature, ideal for parallel synthesis and scale-up. - Couples efficiently with heteroaryl chlorides, preferred in industrial settings for cost and availability. Supplied as a research-grade reagent with full quality assurance for reliable, high-yield biaryl construction.

Molecular Formula C15H27BLiNO3
Molecular Weight 287.135
CAS No. 1202220-93-6
Cat. No. B598486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium triisopropyl 2-(4-methylpyridyl)borate
CAS1202220-93-6
SynonymsLithium triisopropyl 2-(4-methylpyridyl)borate
Molecular FormulaC15H27BLiNO3
Molecular Weight287.135
Structural Identifiers
SMILES[Li+].[B-](C1=NC=CC(=C1)C)(OC(C)C)(OC(C)C)OC(C)C
InChIInChI=1S/C15H27BNO3.Li/c1-11(2)18-16(19-12(3)4,20-13(5)6)15-10-14(7)8-9-17-15;/h8-13H,1-7H3;/q-1;+1
InChIKeyOMBIRTZNYQQNOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium triisopropyl 2-(4-methylpyridyl)borate Technical Overview


Lithium triisopropyl 2-(4-methylpyridyl)borate (CAS 1202220-93-6) is a specialized organoboron reagent within the lithium triisopropyl borate (LTB) class, designed for Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, particularly in the synthesis of complex heterobiaryl structures [1]. Characterized by its unique lithium cation coordination to a borate center substituted with triisopropyl and 4-methylpyridyl groups, this compound is specifically engineered to overcome the inherent instability and protodeboronation issues associated with conventional 2-heteroaryl boronic acids and esters [1][2]. As a shelf-stable, isolable, and characterizable salt, it provides a reliable and high-performance nucleophilic partner for palladium-catalyzed couplings, enabling efficient one-pot lithiation-borylation-Suzuki-Miyaura sequences for heterocyclic derivatization [1][3].

Lithium triisopropyl 2-(4-methylpyridyl)borate – Why Substitution Fails


Direct substitution of this specialized lithium triisopropyl borate with a generic boronic acid, pinacol ester, MIDA boronate, or even an unsubstituted 2-pyridyl LTB analog is not a like-for-like replacement due to significant differences in stability, reactivity, and functional group tolerance. For instance, the corresponding 2-pyridylboronic acid is notoriously unstable and undergoes rapid protodeboronation under standard Suzuki-Miyaura conditions, leading to low and irreproducible yields [1][2]. While alternative boronate esters like pinacol or MIDA offer improved stability, their transmetalation efficiency can be highly dependent on reaction conditions and often requires specific additives or elevated temperatures [2]. Furthermore, the 4-methyl substitution on the pyridyl ring, as in the target compound, is not merely a structural variant; it directly modulates the electronic environment of the boron center, influencing both the rate of transmetalation and the susceptibility to undesirable side reactions, a distinction that is lost when substituting with the unsubstituted 2-pyridyl analog (CAS 213764-22-8) [3]. Therefore, for applications demanding high yield, robust scalability, or integration into one-pot sequences, the selection of the specific, optimized reagent is critical [1].

Lithium triisopropyl 2-(4-methylpyridyl)borate – Quantitative Performance Evidence


Stability Advantage over Boronic Acids

Lithium triisopropyl borates, including the 4-methylpyridyl derivative, demonstrate significantly enhanced stability towards protodeboronation compared to the corresponding boronic acids [1]. This stability is a class-level property of lithium triisopropyl borates, enabling their convenient benchtop storage at room temperature without special precautions, a critical advantage for workflow efficiency and reproducibility [1].

Organoboron Reagent Stability Protodeboronation Suzuki-Miyaura Coupling

One-Pot Utility for Heterocycle Synthesis

The lithium triisopropyl borate scaffold, exemplified by the 4-methylpyridyl variant, is uniquely suited for a streamlined one-pot lithiation-borylation-Suzuki-Miyaura coupling sequence [1]. This process integrates the in situ generation of the nucleophilic borate species via directed ortho-metalation (DoM) or halogen-lithium exchange, followed by borylation with triisopropyl borate, and subsequent cross-coupling, all without isolating the sensitive intermediate boronic acid [1][2].

One-Pot Synthesis Lithiation-Borylation Heterocyclic Chemistry

Suzuki-Miyaura Couplings with Heteroaryl Halides

Lithium triisopropyl 2-pyridylborates have been validated as highly effective nucleophiles in palladium-catalyzed Suzuki-Miyaura reactions with a broad range of aryl and heteroaryl halides, including challenging heteroaryl chlorides [1][2]. A general method utilizing catalysts derived from Pd2dba3 and phosphine oxide ligands was established, demonstrating the class's utility in constructing diverse heterobiaryl architectures [2].

Suzuki-Miyaura Cross-Coupling Heterobiaryl Synthesis Palladium Catalysis

Lithium triisopropyl 2-(4-methylpyridyl)borate – Application Scenarios


One-Pot Synthesis of 4-Methyl-2-pyridyl Biaryls

This reagent is ideally suited for the expedited construction of biaryl motifs containing the 4-methyl-2-pyridyl group, which are common pharmacophores in drug discovery. Its ability to be generated in situ via directed ortho-metalation of 4-methylpyridine and directly participate in a subsequent cross-coupling with an aryl halide, all within a single reaction vessel, offers a significant advantage in terms of time, material, and labor efficiency compared to a multi-step isolation protocol [1]. This application is directly supported by the class-level evidence for the one-pot procedure [1].

Scalable High-Throughput Heterobiaryl Library Synthesis

The reagent's superior stability towards protodeboronation and its convenient benchtop storage at room temperature make it a dependable choice for parallel synthesis and scale-up campaigns [1]. Unlike unstable boronic acids that require fresh preparation or cold storage, this lithium triisopropyl borate can be used as a standard reagent stock solution, ensuring consistent reactivity and yield across multiple experiments and over extended periods, thereby minimizing the variability often encountered in high-throughput screening or process development [1].

Heterobiaryl Synthesis Using Heteroaryl Chlorides

For coupling partners where alternative boron reagents fail or provide low yields, this LTB reagent offers a proven, high-performance alternative. The methodology established for this class demonstrates high efficiency in coupling with heteroaryl chlorides [2], which are often preferred over bromides or iodides in industrial settings due to their lower cost and greater availability. The use of this reagent can therefore unlock synthetic routes to valuable 4-methyl-2-pyridyl-containing compounds that are otherwise difficult to obtain [1][2].

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